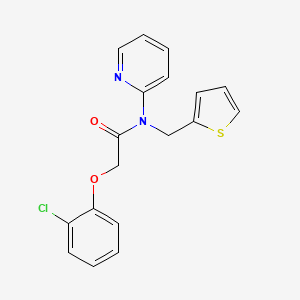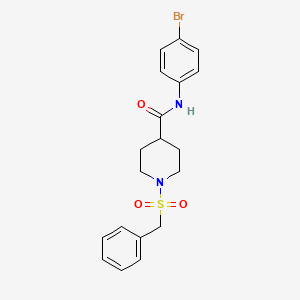![molecular formula C23H30N2O4 B11353662 2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11353662.png)
2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Structure: The compound’s systematic name is . It combines an acetamide group with an ether linkage, an aromatic ring, and a morpholine moiety.
Purpose: This compound has attracted attention due to its potential biological activities, which we’ll explore further.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound. One common approach involves the reaction of 4-ethylphenol with 4-methoxybenzaldehyde to form the ether linkage. The resulting intermediate can then react with morpholine to introduce the morpholin-4-yl group. Finally, acetylation of the amino group yields the desired acetamide.
Reaction Conditions: Specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the chosen synthetic route.
Industrial Production: While industrial-scale production details may not be widely available, research laboratories can synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents (e.g., palladium on carbon), and Lewis acids (for substitution) are relevant.
Major Products: The specific products depend on the reaction type. For example, reduction could yield an amine, while substitution might lead to various derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural features and potential interactions with biological targets.
Biological Studies: It may serve as a probe to investigate cellular processes or receptors.
Industry: If the compound exhibits desirable properties (e.g., antimicrobial activity), it could find applications in industry (e.g., pharmaceuticals, agrochemicals).
Mechanism of Action
Targets: The compound’s effects likely involve interactions with specific proteins or receptors.
Pathways: It may modulate signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Uniqueness: Its combination of an ether, acetamide, and morpholine group sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds could include other acetamides, morpholine derivatives, or phenolic ethers.
Remember that this compound’s detailed research and applications may vary based on ongoing studies
Properties
Molecular Formula |
C23H30N2O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |
InChI |
InChI=1S/C23H30N2O4/c1-3-18-4-8-21(9-5-18)29-17-23(26)24-16-22(25-12-14-28-15-13-25)19-6-10-20(27-2)11-7-19/h4-11,22H,3,12-17H2,1-2H3,(H,24,26) |
InChI Key |
YHBABQVSPYUZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-bromofuran-2-yl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11353584.png)
![4-methoxy-N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}benzamide](/img/structure/B11353587.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11353594.png)
![1-(benzylsulfonyl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11353596.png)

![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11353611.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11353619.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11353634.png)
![(3-Chlorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11353651.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11353668.png)
![2-(3,4-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11353674.png)
